2-(2-Ethyl)butanoylaminopropionic acid
Description
2-(2-Ethyl)butanoylaminopropionic acid is a substituted amino acid derivative characterized by a butanoyl group bearing a 2-ethyl substituent, linked via an amide bond to the α-carbon of propionic acid. Its structure combines a branched alkyl chain with polar functional groups (amide and carboxylic acid), influencing its physicochemical properties, such as solubility and reactivity. For instance, β-heteroaryl-α,β-didehydro-α-amino acid derivatives (e.g., compound 10 in ) are synthesized via reactions of cyano-substituted ethenyl intermediates with aromatic amines in acetic acid .
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-(2-ethylbutanoylamino)propanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-4-7(5-2)8(11)10-6(3)9(12)13/h6-7H,4-5H2,1-3H3,(H,10,11)(H,12,13) |
InChI Key |
YKQUXFAFZFMOEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC(C)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Branching vs. Linearity: The 2-ethyl substituent in the target compound increases steric hindrance compared to 2-Butyrylaminopropionic acid, likely reducing solubility in polar solvents .
- Ester vs. Amide: Di-(2-ethylhexyl) adipate () is a non-polar ester used as a plasticizer, whereas the target compound’s amide group confers polarity, making it more suitable for biomedical applications .
Physicochemical and Spectral Properties
Solubility and Stability
- This compound: Predicted to exhibit moderate solubility in water due to the carboxylic acid group, but reduced compared to linear analogs (e.g., 2-Butyrylaminopropionic acid) due to branching .
- 2-Ethylhydracrylic acid : Highly water-soluble owing to its hydroxyl and carboxylic acid groups; associated with metabolic disorders like short-chain acyl-CoA dehydrogenase deficiency .
- Di-(2-ethylhexyl) adipate : Lipophilic, with applications in lubricants and polymers .
NMR Spectral Data
- Ethyl-Substituted Esters (): In 2-ethyl hexyl esters, protons adjacent to ester oxygen resonate at 3.9–4.0 ppm in ¹H NMR, while carbonyl carbons appear at ~173 ppm in ¹³C NMR .
- Amide Protons : In amide-containing analogs (e.g., compound 10 in ), NH protons typically resonate at 6–8 ppm in ¹H NMR, distinct from ester or hydroxyl signals .
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